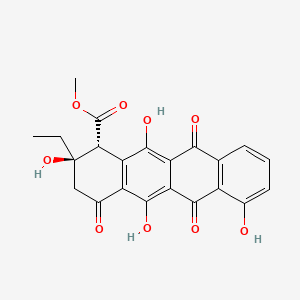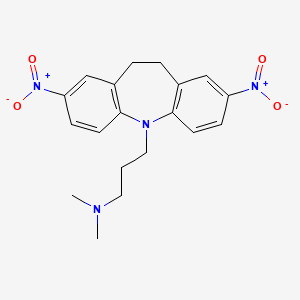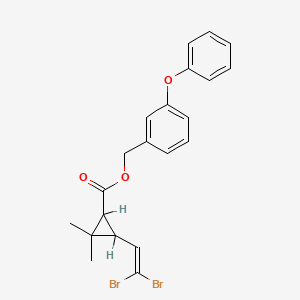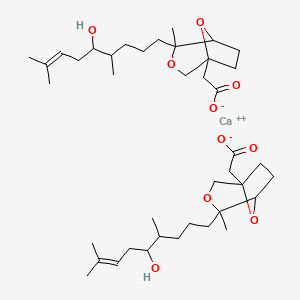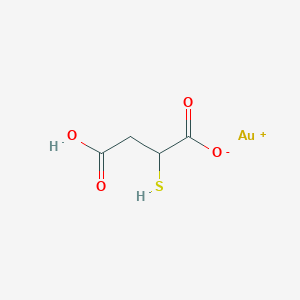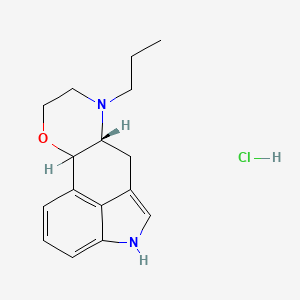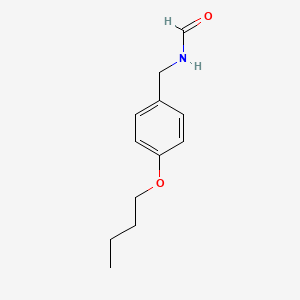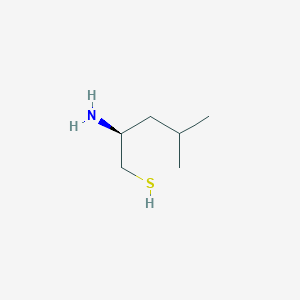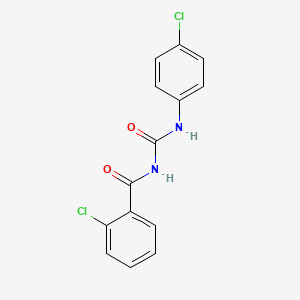
氯苯脲
描述
Chlorbenzuron is a benzoylurea insecticide . It is chemically known as 2-chloro-N-[(chlorophenyl) carbmoyl]benzamide . It has the molecular formula C14H10Cl2N2O2 . It is an odourless white solid .
Molecular Structure Analysis
The molecular structure of Chlorbenzuron is based on its chemical formula C14H10Cl2N2O2 . The molecular weight is 309.147 g/mol .Chemical Reactions Analysis
Chlorbenzuron is stable under normal conditions but can decompose in the presence of alkali or strong acid . It is insoluble in water but soluble in organic solvents like N, n-dimethyl formamide, pyrrole, and acetone .Physical And Chemical Properties Analysis
Chlorbenzuron is an odourless white solid with a melting point of 190-201°C . It is insoluble in water but soluble in certain organic solvents . Its original solubility in acetone is 10g/L .科学研究应用
农业害虫防治
氯苯脲主要用作农业中的昆虫生长调节剂。它干扰几丁质的合成,几丁质对昆虫的外骨骼至关重要。 这种干扰有效地控制了害虫种群,阻止幼虫发育到成虫阶段 {svg_1} {svg_2}。 它对多种鳞翅目害虫特别有效,这些害虫会对农作物造成重大损害 {svg_3}.
食品安全分析
在食品安全方面,氯苯脲在各种食品中被监测,以确保残留水平符合既定的安全标准。 先进的分析方法,如液相色谱-串联质谱法 (LC-MS/MS),用于检测和量化可食用物品(如水果)中氯苯脲的存在,确保消费者安全 {svg_4}.
环境监测
环境研究利用氯苯脲来评估杀虫剂使用对生态系统的影响。 研究已进行以了解其在土壤中的行为及其降解动力学,这对评估其在农业中使用带来的环境风险至关重要 {svg_5}.
风险评估研究
氯苯脲也是风险评估研究的主题,其中分析了其在农产品中的残留行为。 这些研究有助于了解消费者潜在的健康风险,并为安全食用制定最大残留限量 (MRL) {svg_6}.
杀虫剂配方研究
该化合物被研究用作与其他杀虫剂的组合时的有效性。 研究氯苯脲与其他活性成分的协同作用可以导致更有效杀虫剂配方的开发 {svg_7}.
蜜蜂健康影响研究
鉴于蜜蜂在授粉中的重要性,氯苯脲对蜜蜂健康的影响是研究的关键领域。 研究氯苯脲在蜂花粉中的残留有助于评估对蜜蜂种群的风险,并为蜜蜂活动区域的杀虫剂施用提供指导 {svg_8}.
作用机制
Target of Action
Chlorbenzuron, also known as 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide or Chlorobenzuron, is a type of benzoylphenylureas (BPUs) that primarily targets the chitin biosynthesis in insects . Chitin is a crucial component of the insect cuticle, and its biosynthesis is essential for the insect’s growth and development .
Mode of Action
Chlorbenzuron acts as a chitin synthesis inhibitor (CSI). It interferes with the activity of chitin synthase, an enzyme crucial for chitin biosynthesis . This interference leads to a decrease in chitin production, causing molting failure, developmental malformation, and ultimately, the death of the insect .
Biochemical Pathways
Chlorbenzuron affects several biochemical pathways in insects. It disrupts the insect cuticle biosynthesis and detoxification metabolism . Additionally, it has been found to interfere with glycolysis and energy metabolism in insects . Chlorbenzuron enhances the enzyme activities and mRNA expressions of hexokinase (HK), phosphofructokinase (PFK), and pyruvate kinase (PK), leading to increased glycolytic flux .
Pharmacokinetics
Information on the pharmacokinetics of Chlorbenzuron is limited. It is also stable under normal storage conditions and resistant to light and heat .
Result of Action
The primary result of Chlorbenzuron’s action is the impairment of molting and decrease in chitin in insects, leading to their death . It also causes growth arrest in insects by interfering with glycolysis and energy metabolism . The compound significantly decreases carbohydrate levels, adenosine triphosphate (ATP), and pyruvic acid (PA) in insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorbenzuron. For instance, it can evaporate when exposed to air and can move through the ground to enter groundwater . .
安全和危害
未来方向
生化分析
Biochemical Properties
Chlorbenzuron plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of chitin, an essential component of the exoskeletons of insects. This inhibition disrupts the molting process, leading to the death of the insect. Chlorbenzuron interacts with enzymes such as chitin synthase, which is crucial for chitin production. By binding to this enzyme, Chlorbenzuron effectively halts the polymerization of N-acetylglucosamine, the building block of chitin .
Cellular Effects
Chlorbenzuron affects various types of cells, particularly those involved in the growth and development of insects. It influences cell function by disrupting cell signaling pathways related to molting and development. This disruption leads to altered gene expression and metabolic processes within the cells. For instance, the inhibition of chitin synthesis affects the structural integrity of cells, leading to cell death .
Molecular Mechanism
At the molecular level, Chlorbenzuron exerts its effects by binding to the active site of chitin synthase, thereby inhibiting its activity. This binding prevents the enzyme from catalyzing the polymerization of N-acetylglucosamine into chitin. Additionally, Chlorbenzuron may induce changes in gene expression related to chitin synthesis and other metabolic pathways, further amplifying its inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorbenzuron have been observed to change over time. The compound is relatively stable under normal conditions but can degrade in the presence of strong acids or bases. Long-term exposure to Chlorbenzuron in in vitro and in vivo studies has shown persistent inhibition of chitin synthesis, leading to prolonged effects on cellular function and insect development .
Dosage Effects in Animal Models
The effects of Chlorbenzuron vary with different dosages in animal models. At lower doses, the compound effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, Chlorbenzuron can exhibit toxic effects, including disruption of other metabolic processes and potential adverse effects on non-target organisms .
Metabolic Pathways
Chlorbenzuron is involved in metabolic pathways related to chitin synthesis. It interacts with enzymes such as chitin synthase and may also affect other enzymes involved in the metabolism of carbohydrates and proteins. These interactions can lead to changes in metabolic flux and metabolite levels, further influencing the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, Chlorbenzuron is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential toxicity .
Subcellular Localization
Chlorbenzuron’s subcellular localization is primarily within the cytoplasm, where it interacts with chitin synthase and other related enzymes. The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its inhibitory effects on chitin synthesis .
属性
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCQJTUAKNUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205795 | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57160-47-1 | |
| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Chlorbenzuron as an insecticide?
A1: Chlorbenzuron belongs to the benzoylurea (BPU) class of insecticides. It primarily acts by disrupting the formation of chitin, a crucial component of insect exoskeletons. [] While the exact mechanism remains elusive, research suggests that BPUs may interfere with multiple steps in chitin synthesis, ultimately leading to molting impairments and death. []
Q2: How does Chlorbenzuron impact insect cuticle development on a molecular level?
A2: Transcriptomic and proteomic analyses on Chlorbenzuron-treated Hyphantria cunea larvae revealed significant changes in the expression of genes and proteins involved in cuticle biosynthesis. [] These findings suggest that Chlorbenzuron disrupts the normal expression patterns of genes and proteins essential for chitin production and cuticle formation. []
Q3: What are the downstream effects of Chlorbenzuron treatment on insect physiology?
A3: By disrupting chitin synthesis, Chlorbenzuron primarily causes abortive molting in insects. [] This means insects are unable to shed their old exoskeletons and develop properly, ultimately leading to death. [] Studies on Hyphantria cunea also showed a decrease in chitin content following Chlorbenzuron exposure. []
Q4: Does Chlorbenzuron exhibit any ovicidal activity?
A4: Yes, studies have shown that Chlorbenzuron can negatively affect insect eggs. Research on the oak longhorn beetle (Massicus raddei) demonstrated that treating adults with Chlorbenzuron significantly reduced egg hatching rates. []
Q5: What is the molecular formula and weight of Chlorbenzuron?
A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Chlorbenzuron. For this information, it is recommended to consult resources like PubChem or pesticide databases.
Q6: Can Chlorbenzuron be effectively encapsulated for controlled release applications?
A6: Yes, Chlorbenzuron has been successfully encapsulated into microcapsules using natural chitosan and sodium alginate through a Layer-by-Layer self-assembly method. [] This encapsulation technique has the potential to improve the stability and environmental compatibility of Chlorbenzuron. []
Q7: Are there any known synergistic effects of Chlorbenzuron with other insecticides?
A7: Yes, Chlorbenzuron has demonstrated synergistic effects when combined with other insecticides. For example, a mixture of Chlorbenzuron and Abamectin exhibited enhanced control of Dendrolimus punctatus compared to either insecticide alone. [, , ] Additionally, Chlorbenzuron combined with Bacillus thuringiensis (Bt) showed increased toxicity and faster killing of Hyphantria cunea larvae compared to either agent alone. []
Q8: Which insect pests are effectively controlled by Chlorbenzuron?
A8: Research indicates that Chlorbenzuron is effective against a range of insect pests, including:
- Plutella xylostella (Diamondback moth) []
- Lyonetia clerkella (Peach leafminer) []
- Dendrolimus punctatus (Pine caterpillar) [, , ]
- Brontispa longissima (Coconut hispine) []
- Hyphantria cunea (Fall webworm) [, , ]
- Carposina nipponensis (Peach fruit moth) [, ]
- Pristiphora erichsonii (Larch sawfly) []
- Apocheima cinerarius (Poplar looper) []
- Malacosoma neustria testacea (Lackey moth) []
- Agrilus lewisiellus (Walnut bronze borer) []
- Plecoptera oculata []
- Ezythmneura apicahs (Grape Spot Leafhopper) []
- Massicus raddei (Oak longhorn beetle) []
- Pissodes validirostris []
Q9: What are the typical application methods for Chlorbenzuron in pest control?
A9: Chlorbenzuron is typically applied as a spray, either through conventional methods or aerial spraying. [, , , , ] It has been formulated as a suspension concentrate (SC), wettable powder (WP), and emulsifiable powder (EP) for different application needs. [, , , , ]
Q10: Is there evidence of resistance development to Chlorbenzuron in insect populations?
A10: Yes, some studies indicate emerging resistance to Chlorbenzuron. For instance, apple leafminer (Lithocolletis ringoniella) populations collected from different orchards in Shandong Province showed varying susceptibility levels to Chlorbenzuron. [] Notably, the Wendeng population exhibited a 70.34-fold resistance compared to the susceptible strain. []
Q11: How does Chlorbenzuron compare in toxicity to beneficial insects like Coccinella septempunctata (Seven-spotted ladybug)?
A11: Studies show that Chlorbenzuron is relatively safe for Coccinella septempunctata. Its toxicity to this beneficial predator is classified as low compared to insecticides like alpha-cypermethrin and phoxim. []
Q12: What analytical techniques are commonly used for the detection and quantification of Chlorbenzuron residues?
A12: Several analytical methods have been employed for Chlorbenzuron analysis, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


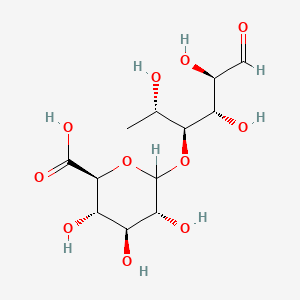
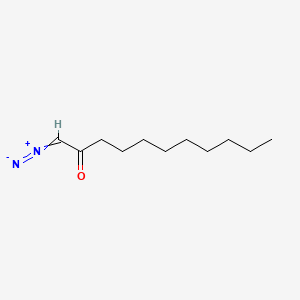
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)


